![molecular formula C6H4BrFN2O B1287184 5-Bromo-3-fluoropyridine-2-carboxamide CAS No. 669066-90-4](/img/structure/B1287184.png)
5-Bromo-3-fluoropyridine-2-carboxamide
Vue d'ensemble
Description
The compound of interest, 5-Bromo-3-fluoropyridine-2-carboxamide, is a halogenated pyridine derivative. While the specific compound is not directly synthesized or analyzed in the provided papers, related bromo- and fluoro-substituted pyridines and their derivatives are frequently explored due to their potential applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related brominated pyridine compounds involves various strategies, including direct bromination, Sandmeyer reactions, and palladium-catalyzed aminations. For instance, a novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are
Applications De Recherche Scientifique
Fluoropyrimidines in Cancer Chemotherapy
Fluoropyrimidines such as 5-FU have been fundamental in treating a range of solid tumors, including those in the colorectal, breast, and gastrointestinal tracts. The antitumor activity of 5-FU, along with its prodrugs like capecitabine, UFT, and S-1, stems from their ability to interfere with DNA synthesis, thereby inhibiting tumor growth. The development of these prodrugs aims to enhance the therapeutic effectiveness of 5-FU while reducing its systemic toxicity, making cancer treatment more manageable and effective (Malet-Martino & Martino, 2002).
Advances in Oral Fluoropyrimidine Prodrugs
The introduction of oral prodrugs of 5-FU, such as capecitabine, represents a significant advance in cancer chemotherapy. These prodrugs are designed to improve patient compliance and quality of life by allowing oral administration while maintaining or enhancing the anticancer efficacy of intravenous 5-FU. They also aim to offer a better safety profile, with specific adverse effects managed through dose adjustments and supportive care (Mikhail, Sun, & Marshall, 2010).
Pharmacogenetics in Treatment Optimization
The efficacy and toxicity of fluoropyrimidine-based treatments, including those potentially related to 5-Bromo-3-fluoropyridine-2-carboxamide, can be influenced by genetic variations in patients. Pharmacogenetic research focuses on identifying genetic markers that can predict treatment response and toxicity, aiming to personalize cancer treatment and improve outcomes. For example, genetic variants in enzymes involved in the metabolism of 5-FU and its prodrugs have been associated with variations in drug efficacy and the risk of adverse reactions, highlighting the importance of genetic testing in treatment planning (Lam, Guchelaar, & Boven, 2016).
Propriétés
IUPAC Name |
5-bromo-3-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUIZIRGUAPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610571 | |
Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-fluoropyridine-2-carboxamide | |
CAS RN |
669066-90-4 | |
Record name | 5-Bromo-3-fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.